molecular formula C11H16O2 B7878841 2-(4-Ethoxyphenyl)-2-propanol

2-(4-Ethoxyphenyl)-2-propanol

Cat. No. B7878841
M. Wt: 180.24 g/mol
InChI Key: RZEQDGMNBWFYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxyphenyl)-2-propanol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Ethoxyphenyl)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethoxyphenyl)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Interaction Analysis and Crystal Packing : Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound related to 2-(4-Ethoxyphenyl)-2-propanol, utilizes rare N⋯π interactions and hydrogen bonding, indicating its potential in crystal engineering and molecular interaction studies (Zhang, Wu, & Zhang, 2011).

  • Radical Cation Behavior : The decay of related radical cations in water, including those of 2-(4-methoxyphenyl) alkanols, suggests applications in studying reaction mechanisms, particularly in deprotonation and bond cleavage processes (Baciocchi, Bietti, Manduchi, & Steenken, 1999).

  • Liquid Chromatography and Separation Techniques : The study on the normal-phase separation of nonylphenol ethoxylates, including compounds similar to 2-(4-Ethoxyphenyl)-2-propanol, highlights its role in the development of chromatographic methods for complex organic compounds (Babay, Gettar, Magallanes, Becquart, Thiele, & Batistoni, 2007).

  • Enantioselective Hydroxylation : A study on the enantioselective hydroxylation of compounds including 4-ethylphenol, which is structurally related to 2-(4-Ethoxyphenyl)-2-propanol, by vanillyl alcohol oxidase, reveals potential applications in stereoselective synthesis (Drijfhout, Fraaije, Jongejan, van Berkel WJ, & Franssen, 1998).

  • Apoptosis Induction in Cancer Cells : A novel small molecule related to 2-(4-Ethoxyphenyl)-2-propanol has been shown to induce apoptosis in A549 human lung cancer cells, suggesting its potential in cancer research and therapy (Du, Zhao, Yin, Zhang, & Miao, 2005).

  • Properties of Monohydroxy Alcohols : Research on alcohols similar to 2-(4-Ethoxyphenyl)-2-propanol, such as 1-(4-methylphenyl)-1-propanol, in terms of molecular dynamics and high-pressure measurements, indicates their relevance in understanding the properties of associated liquids (Kołodziej, Knapik-Kowalczuk, Grzybowska, Nowok, & Pawlus, 2020).

properties

IUPAC Name

2-(4-ethoxyphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-13-10-7-5-9(6-8-10)11(2,3)12/h5-8,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEQDGMNBWFYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-2-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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